N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine
Overview
Description
N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine is a useful research compound. Its molecular formula is C18H21ClN2O2 and its molecular weight is 332.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.1291556 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The compound plays a crucial role in synthetic chemistry, where it is utilized in the synthesis and characterization of new chemical entities. For instance, it is involved in the creation of pyrazole derivatives, which are then analyzed for their antitumor, antifungal, and antibacterial activities. This involves complex chemical reactions, including the reaction of hydroxymethyl pyrazole derivatives with primary amines, leading to the formation of various compounds. These synthesized compounds undergo extensive characterization through techniques like FT-IR, UV-visible spectroscopy, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography, providing detailed insights into their structural and chemical properties (Titi et al., 2020).
Antimicrobial and Cytotoxic Activities
The synthesized compounds derived from the base chemical are evaluated for their biological activities, including antimicrobial and cytotoxic effects. For example, novel azetidine-2-one derivatives of 1H-benzimidazole, prepared through the involvement of similar chemical structures, have shown promising antibacterial activity and cytotoxic properties against various microbial strains and cancer cell lines. This highlights the compound's potential as a precursor in the development of new therapeutic agents with specific biological activities (Noolvi et al., 2014).
Pharmacological Characterization
Pharmacological studies have characterized derivatives of this compound for their affinity and selectivity towards specific receptors, demonstrating the compound's relevance in drug discovery and development. For instance, pharmacological characterization of certain derivatives has identified their high affinity for kappa-opioid receptors, indicating their potential in treating conditions like depression and addiction disorders (Grimwood et al., 2011).
Toxicokinetic and Analytical Toxicology
Toxicokinetic and analytical toxicology studies of novel derivatives have provided valuable information on drug-drug interactions, individual polymorphisms, elimination routes, and the development of toxicological screening procedures. Such studies are essential for understanding the safety profile of new chemical entities derived from this compound, facilitating their potential therapeutic application (Richter et al., 2019).
Properties
IUPAC Name |
N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-12-4-5-20-15(6-12)7-13(2)21(3)10-14-8-17-18(9-16(14)19)23-11-22-17/h4-6,8-9,13H,7,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBJQVVSFGGPAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CC(C)N(C)CC2=CC3=C(C=C2Cl)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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